molecular formula C19H19ClN4OS B2467223 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 482654-85-3

2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B2467223
CAS RN: 482654-85-3
M. Wt: 386.9
InChI Key: HVWCETZJPMXEMK-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide” is a chemical with the linear formula C25H23ClN4OS . It has a molecular weight of 463.005 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Antiviral and Virucidal Activity

2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide derivatives exhibit potential in the field of antiviral research. A study by Wujec et al. (2011) involved the synthesis of similar derivatives and testing their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some of these derivatives showed promising results in reducing viral replication (Wujec et al., 2011).

Anti-Inflammatory Activity

These compounds have also been explored for their anti-inflammatory properties. A study by Karande and Rathi (2017) synthesized derivatives of this compound and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. The results suggested that some of these derivatives, particularly 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, showed remarkable activity, indicating their potential as anti-inflammatory agents (Karande & Rathi, 2017).

Antimicrobial Properties

The antimicrobial properties of these compounds have been a subject of interest as well. A study conducted by MahyavanshiJyotindra et al. (2011) involved the synthesis of derivatives and their screening for antibacterial, antifungal, and anti-tuberculosis activity. This study highlights the diverse potential of these compounds in treating various microbial infections (MahyavanshiJyotindra et al., 2011).

Cholinesterase Inhibition

Research by Riaz et al. (2020) synthesized new derivatives of this compound and evaluated their potential as cholinesterase inhibitors. The study found that some compounds exhibited moderate to good activities, indicating their relevance in neurodegenerative disease research, particularly in conditions like Alzheimer's disease (Riaz et al., 2020).

Anticancer Evaluation

In the field of oncology, research has been conducted to explore the anticancer properties of these derivatives. For instance, Zyabrev et al. (2022) synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines. Their findings provide insight into the potential use of these compounds in cancer treatment (Zyabrev et al., 2022).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-3-13-4-10-16(11-5-13)21-17(25)12-26-19-23-22-18(24(19)2)14-6-8-15(20)9-7-14/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCETZJPMXEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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